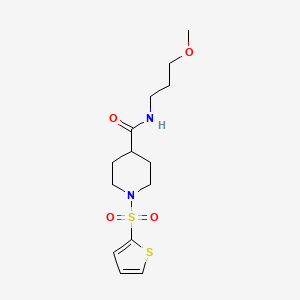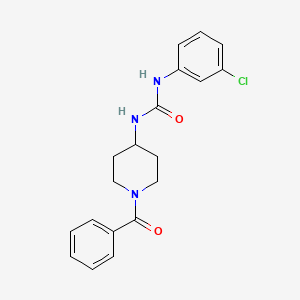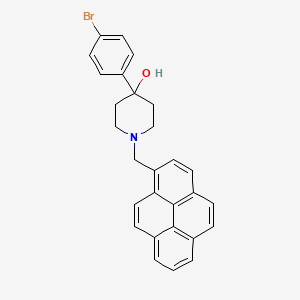
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide selectively inhibits the Kir3.4 channel, which is a member of the G-protein-coupled inward rectifying potassium (GIRK) channel family. The Kir3.4 channel is expressed in cardiac cells and plays a critical role in regulating the electrical activity of the heart. By inhibiting this channel, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a significant impact on the electrical activity of cardiac cells, specifically by reducing the incidence of arrhythmias. In addition, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its selectivity for the Kir3.4 channel, which allows for more targeted research on the role of this channel in cardiac arrhythmias and other conditions. However, one limitation of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its potential off-target effects, which may complicate research findings. In addition, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a relatively new compound, and its long-term effects and potential toxicity have not been fully studied.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of focus could be the development of more selective and potent inhibitors of the Kir3.4 channel, which could have even greater therapeutic potential. Another area of focus could be the investigation of the long-term effects and potential toxicity of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, particularly in vivo. Finally, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be studied in combination with other drugs or therapies to determine its potential for synergistic effects.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of 2-thiophenesulfonyl chloride, the reaction of piperidine with the sulfonyl chloride, and the addition of 3-methoxypropylamine to the resulting piperidine sulfonyl chloride. The final product is obtained through purification and recrystallization. The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been reported in several scientific publications, and its purity and yield have been optimized to ensure its efficacy in research applications.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias, specifically atrial fibrillation. It has been shown to selectively inhibit the Kir3.4 channel, which is a critical component of the inward rectifying potassium current in cardiac cells. By inhibiting this channel, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of certain potassium channels in sensory neurons.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-20-10-3-7-15-14(17)12-5-8-16(9-6-12)22(18,19)13-4-2-11-21-13/h2,4,11-12H,3,5-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCBPBYUAPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)


![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)